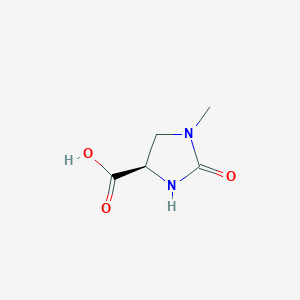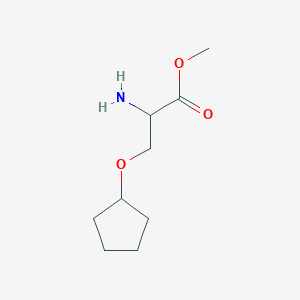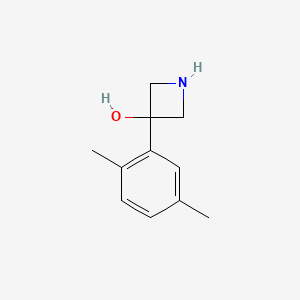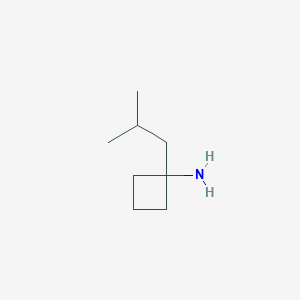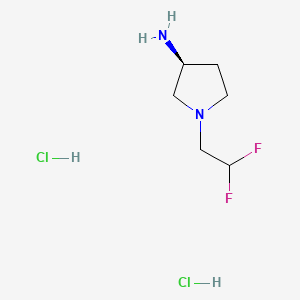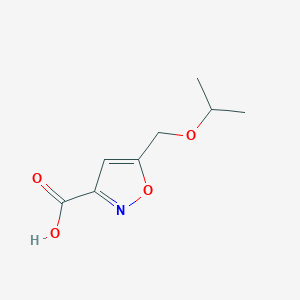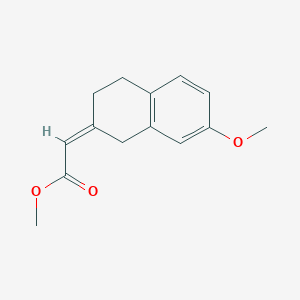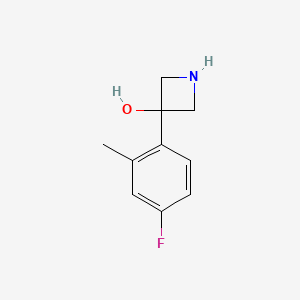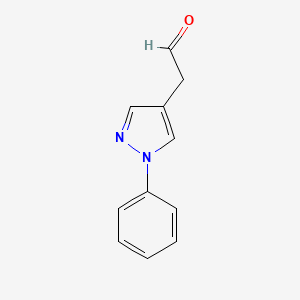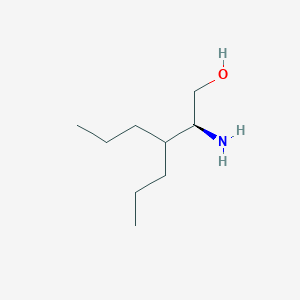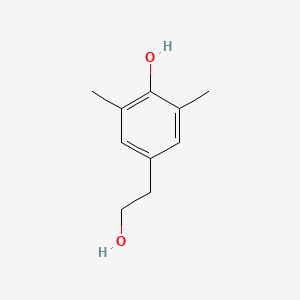
4-(2-Hydroxyethyl)-2,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethyl)-2,6-dimethylphenol is an organic compound with the molecular formula C10H14O2. It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, along with a hydroxyethyl group (-CH2CH2OH) and two methyl groups (-CH3) at the 2 and 6 positions of the phenol ring. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-2,6-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylphenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2,6-dimethylphenol
Reagent: Ethylene oxide
Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and under pressure to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of solid catalysts, such as zeolites or metal oxides, can enhance the reaction efficiency and selectivity. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxyethyl)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones or hydroxyquinones
Reduction: Alcohols or hydroxyethyl derivatives
Substitution: Halogenated or nitrated phenols
Aplicaciones Científicas De Investigación
4-(2-Hydroxyethyl)-2,6-dimethylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as a bioactive compound with antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in various industrial processes, including the production of plastics and resins.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxyethyl)-2,6-dimethylphenol primarily involves its antioxidant properties. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound may also interact with specific molecular targets, such as enzymes and receptors, to modulate biological pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Tyrosol (4-(2-Hydroxyethyl)phenol): Similar structure but lacks the additional methyl groups.
Hydroxytyrosol (4-(2-Hydroxyethyl)-1,2-benzenediol): Contains an additional hydroxyl group on the aromatic ring.
Uniqueness
4-(2-Hydroxyethyl)-2,6-dimethylphenol is unique due to the presence of both hydroxyethyl and dimethyl groups, which confer distinct chemical and biological properties. The additional methyl groups enhance its lipophilicity and stability, making it more effective as an antioxidant and stabilizer in various applications.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C10H14O2/c1-7-5-9(3-4-11)6-8(2)10(7)12/h5-6,11-12H,3-4H2,1-2H3 |
Clave InChI |
BKHOVWQAQCXLBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


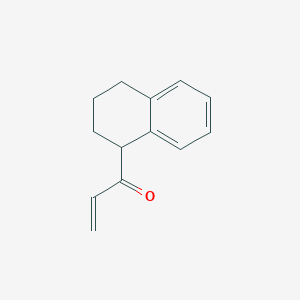
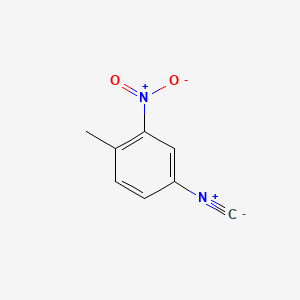
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
